

# characterization data for 3-chlorocinnamoyl chloride synthesized intermediates

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## Compound of Interest

Compound Name: *(2E)-3-(3-Chlorophenyl)acryloyl chloride*

CAS No.: 13565-06-5

Cat. No.: B6591299

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## Characterization & Synthesis Guide: 3-Chlorocinnamoyl Chloride Intermediates

### Part 1: Agent Profile & Characterization

Compound: 3-Chlorocinnamoyl Chloride (also known as m-chlorocinnamoyl chloride) CAS: 13565-06-5 Role: Highly reactive acylating agent for introducing the 3-chlorocinnamoyl moiety, a pharmacophore often associated with anticancer and anti-inflammatory activity.[1]

### Physical & Spectroscopic Properties

Unlike its parent acid (3-chlorocinnamic acid), the chloride derivative is moisture-sensitive and typically handled as a solution or low-melting solid.

Property	Data / Observation
Physical State	Low-melting solid or viscous oil (dependent on purity/temperature).
Melting Point	Typically 35–40 °C (Analogous to cinnamoyl chloride; often used as melt).[2]
Solubility	Soluble in DCM, THF, Toluene, Benzene.[2] Decomposes in water/alcohols.[2]
IR Spectrum	~1760 cm <sup>-1</sup> (C=O stretch, acyl chloride, sharp/strong).[2] ~1620 cm <sup>-1</sup> (C=C stretch, conjugated).[2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.78 (d, J=15.6 Hz, 1H): β-proton (distinctive downfield shift due to COCl).[2] δ 6.65 (d, J=15.6 Hz, 1H): α-proton (large J confirms trans-geometry). δ 7.30–7.55 (m, 4H): Aromatic protons (3-substituted pattern).[2]



*Technical Insight: The large coupling constant (J ≈ 15–16 Hz) in the <sup>1</sup>H NMR is the primary quality attribute (CQA) to confirm the retention of the trans (E)-geometry during chlorination.[2] Isomerization to cis is a common failure mode if reaction temperature exceeds 60°C during thionyl chloride activation.[2]*

## Part 2: Synthesis Workflow (The Acid Chloride Route)

This protocol describes the generation of the intermediate and its immediate consumption to form a stable amide, (E)-N-(4-methoxyphenyl)-3-chlorocinnamamide.

### Step 1: Activation (Synthesis of the Chloride)[2]

- Reagents: 3-Chlorocinnamic acid (1.0 eq), Thionyl Chloride (SOCl<sub>2</sub>, 1.5 eq), DMF (cat.).[\[2\]](#)
- Protocol:
  - Suspend 3-chlorocinnamic acid in anhydrous toluene.
  - Add catalytic DMF (activates SOCl<sub>2</sub> via Vilsmeier-Haack type intermediate).[\[2\]](#)
  - Add SOCl<sub>2</sub> dropwise at room temperature.[\[2\]](#)
  - Heat to reflux (80°C) for 2–3 hours until gas evolution (HCl, SO<sub>2</sub>) ceases.
  - Critical Step: Remove excess SOCl<sub>2</sub> and solvent in vacuo to yield the crude acid chloride.  
[\[2\]](#) Do not purify by column.

## Step 2: Coupling (Synthesis of the Amide)[\[2\]](#)

- Reagents: Crude 3-chlorocinnamoyl chloride, 4-Methoxyaniline (1.0 eq), Triethylamine (Et<sub>3</sub>N, 1.2 eq), DCM.[\[2\]](#)
- Protocol:
  - Dissolve 4-methoxyaniline and Et<sub>3</sub>N in dry DCM at 0°C.
  - Add the acid chloride (dissolved in DCM) dropwise to control exotherm.[\[2\]](#)
  - Warm to room temperature and stir for 1 hour.
  - Workup: Wash with 1M HCl (removes unreacted amine), then NaHCO<sub>3</sub>. Recrystallize from Ethanol.[\[2\]](#)

## Characterization of Target Intermediate: (E)-N-(4-methoxyphenyl)-3-chlorocinnamamide

Analysis	Result
Yield	85–92% (over 2 steps)
Appearance	White to off-white crystalline solid
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 10.15 (s, 1H, NH), 7.60 (d, J=15.8 Hz, 1H, =CH), 7.65 (s, 1H, Ar-H), 7.58 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.85 (d, J=15.8 Hz, 1H, =CH), 3.73 (s, 3H, OMe).[2]
Mass Spec (ESI)	[M+H] <sup>+</sup> = 288.08 (consistent with C <sub>16</sub> H <sub>14</sub> ClNO <sub>2</sub> )

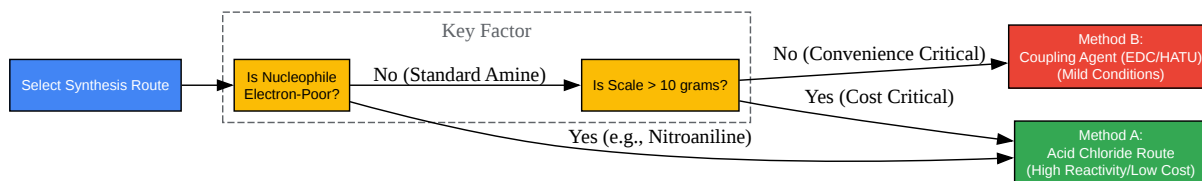
## Part 3: Comparative Performance Guide

Researchers often debate between isolating the acid chloride (Method A) versus using in-situ coupling agents like EDC or HATU (Method B).[2] The choice depends on the nucleophile's reactivity and the scale.[2]

### Performance Matrix

Feature	Method A: Acid Chloride (via SOCl <sub>2</sub> )	Method B: Direct Coupling (EDC/HOBt)
Atom Economy	High. Byproducts are gases (SO <sub>2</sub> , HCl).[2]	Low. Stoichiometric urea byproducts (DCU/EDU) are heavy.[2]
Reactivity	Extreme. Reacts with sterically hindered or electron-deficient amines (e.g., 2-nitroaniline).[2]	Moderate. Often fails with electron-poor anilines without exotic catalysts (e.g., HOAt).[2]
Purification	Simple. Acid/Base wash usually sufficient.[2]	Complex. Urea byproducts often require chromatography.[2]
Moisture Sensitivity	High.[2] Requires anhydrous conditions.[2]	Low. Can tolerate trace moisture.[2]
Cost (100g Scale)	\$ (Low). Thionyl chloride is cheap.[2]	\$ (High). HATU/EDC are expensive for bulk scale.[2]

## Decision Logic (Graphviz)[2]

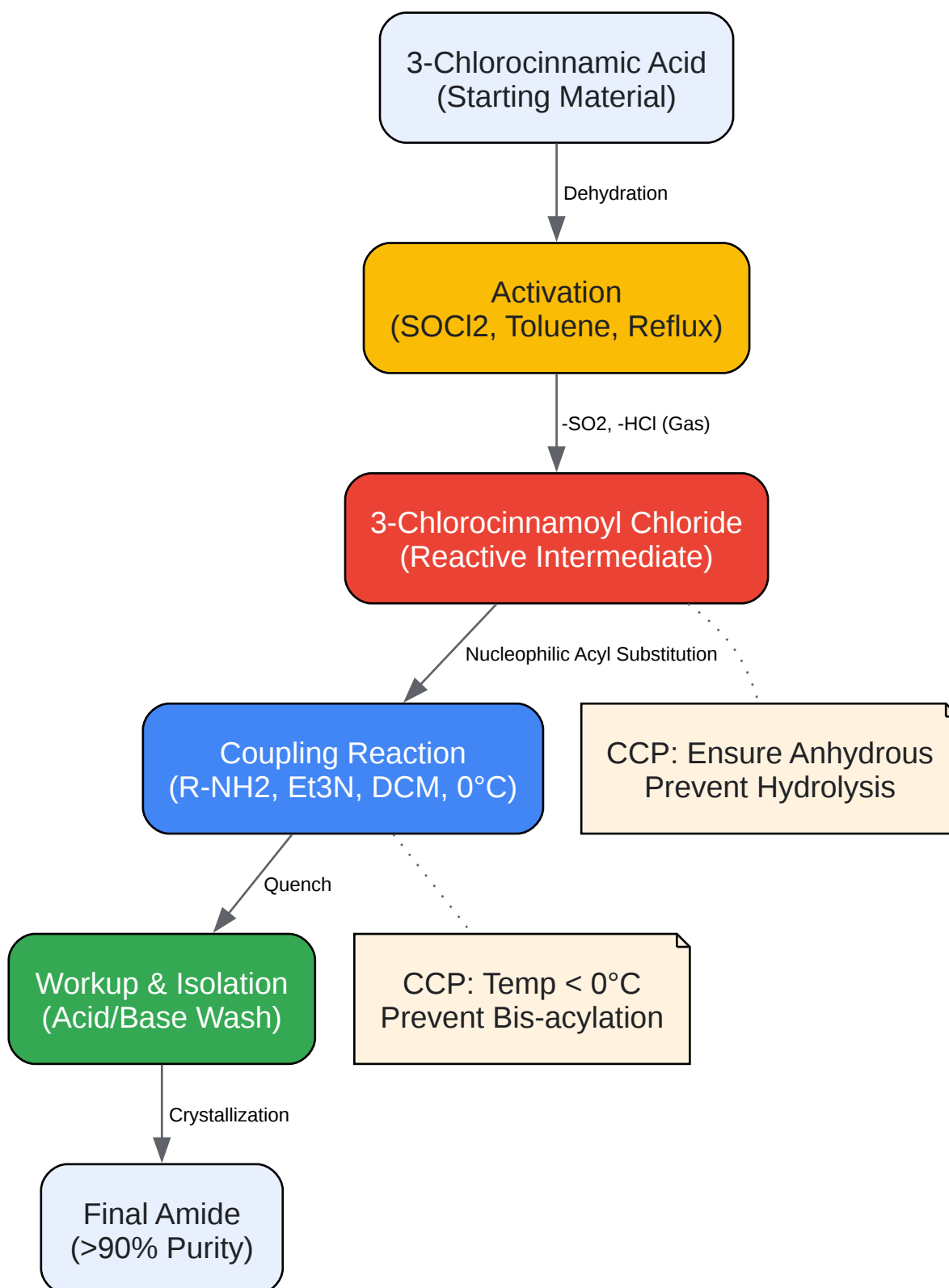


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Caption: Decision tree for selecting between Acid Chloride activation and Direct Coupling based on nucleophile electronics and reaction scale.

## Part 4: Experimental Workflow Diagram

The following diagram illustrates the critical control points (CCPs) in the synthesis of 3-chlorocinnamoyl chloride intermediates to ensure high purity and yield.



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Caption: Step-by-step synthesis workflow highlighting Critical Control Points (CCP) for maintaining intermediate stability.

## References

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## Sources

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